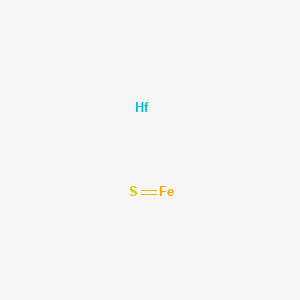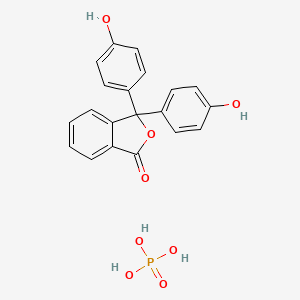
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is an organic compound with a complex structure It is a derivative of cyclohexane, where the hydrogen atoms are substituted with a 1,1-dimethylethyl group and a methoxymethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl chloride. The methoxymethylene group is introduced through a subsequent reaction with methoxymethyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The final product is purified through distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methoxymethylene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- involves its interaction with molecular targets such as enzymes or receptors. The methoxymethylene group can form hydrogen bonds with active sites, while the 1,1-dimethylethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-3-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-2-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-(methoxymethylene)- is unique due to the presence of both the 1,1-dimethylethyl and methoxymethylene groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58432-32-9 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-tert-butyl-4-(methoxymethylidene)cyclohexane |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h9,11H,5-8H2,1-4H3 |
Clé InChI |
DZKAJJZGSCBXPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=COC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)

![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)



![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
